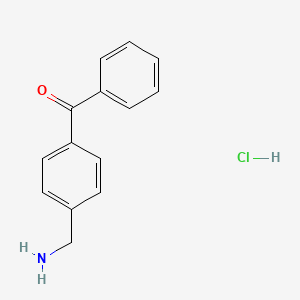

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBRWBLKNAXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375442 | |

| Record name | 4-benzoylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24095-40-7 | |

| Record name | 4-benzoylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, is a chemical compound belonging to the benzophenone family. While its specific biological activities and pharmacological profile are not extensively documented in publicly available literature, its structural motif is common in medicinal chemistry, suggesting potential for further investigation. This technical guide provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses potential areas for pharmacological research by drawing parallels with structurally related compounds. The lack of specific biological data for this compound is a notable gap in the current scientific literature.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 24095-40-7 | [1] |

| Molecular Formula | C₁₄H₁₄ClNO | [1] |

| Molecular Weight | 247.72 g/mol | [1] |

| IUPAC Name | --INVALID-LINK--methanone;hydrochloride | [1] |

| Synonyms | 4-Benzoylbenzylamine hydrochloride, (4-Benzoylphenyl)methanamine hydrochloride, 4-(Aminomethyl)benzophenone hydrochloride | [1] |

| Melting Point | 122-125 °C | |

| Boiling Point | 97-99 °C at 0.38 mmHg | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Synthesis and Reaction Mechanisms

A potential synthetic route could commence with the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-methylbenzophenone. Subsequent radical bromination of the methyl group would yield 4-(bromomethyl)benzophenone. This intermediate could then be converted to a phthalimide derivative, followed by hydrazinolysis (the Gabriel synthesis) to produce the primary amine. Alternatively, the bromomethyl intermediate could be reacted with sodium azide, followed by reduction to the amine. Finally, treatment with hydrochloric acid would afford the desired hydrochloride salt.

Another viable approach involves the Friedel-Crafts acylation of a protected aminomethyl-substituted benzene ring or a precursor like 4-cyanobenzyl bromide. The latter would lead to (4-cyanophenyl)(phenyl)methanone, which could then be reduced to the corresponding aminomethyl derivative.

The following diagram illustrates a potential synthetic workflow:

Potential Pharmacological Significance and Areas for Investigation

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6]

Given the structural similarity of this compound to other biologically active benzophenones, several avenues of pharmacological investigation are warranted.

-

Anticancer Activity: Many benzophenone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][4] It would be pertinent to screen this compound against a panel of cancer cell lines to determine its potential as an anticancer agent. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer.

-

Enzyme Inhibition: The benzophenone core can interact with the active sites of various enzymes. For instance, some derivatives have shown inhibitory activity against enzymes like α-glucosidase and prolyl endopeptidase.[3] Screening against a panel of relevant enzymes could uncover novel inhibitory activities.

-

Receptor Binding: The aminomethylphenyl moiety could facilitate interactions with various receptors. It would be valuable to assess the binding affinity of this compound for a range of G-protein coupled receptors (GPCRs) and ion channels.

A logical workflow for the initial biological screening of this compound is depicted below:

References

- 1. This compound | C14H14ClNO | CID 2760962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]

- 4. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds [jcps.bjmu.edu.cn]

- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

An In-Depth Technical Guide to (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride: Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is a chemical compound belonging to the benzophenone family. Benzophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, structure, and relevant data for this compound, catering to the needs of researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, characterization, and experimental design.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 24095-40-7 | [1][2] |

| Molecular Formula | C₁₄H₁₄ClNO | [1] |

| Molecular Weight | 247.72 g/mol | [1][2] |

| Melting Point | 122-125 °C | [2] |

| Boiling Point | 97-99 °C at 0.38 mmHg | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | --INVALID-LINK--methanone;hydrochloride | [1] |

| InChI Key | XCBRWBLKNAXUAM-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl | [3] |

Structure

The chemical structure of this compound consists of a central carbonyl group connecting two phenyl rings. One of the phenyl rings is substituted at the para position with an aminomethyl group (-CH₂NH₂), which is protonated in the hydrochloride salt form.

Logical Relationship of Structural Components

References

4-aminomethylbenzophenone hydrochloride CAS number 24095-40-7

An In-depth Technical Guide to 4-aminomethylbenzophenone hydrochloride CAS Number: 24095-40-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7), also known as 4-Benzoylbenzylamine hydrochloride, is a versatile bifunctional organic compound that serves as a critical intermediate in synthetic chemistry. Its structure, featuring a primary amine and a benzophenone moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in various solvents, simplifying its handling and application in reactions like amidations and coupling. Recent research has highlighted its role as a key precursor in the synthesis of novel kinase inhibitors for oncology and has pointed to potential neuroprotective applications for its derivatives. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental procedures.

Chemical and Physical Properties

4-aminomethylbenzophenone hydrochloride is a colorless crystalline solid that is soluble in water and ethanol.[1] It is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

| Property | Value | Reference |

| CAS Number | 24095-40-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄ClNO | [2][3] |

| Molecular Weight | 247.72 g/mol | [2][3] |

| IUPAC Name | [4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride | [2] |

| Synonyms | 4-(Aminomethyl)benzophenone HCl, 4-Benzoylbenzylamine HCl | [1][2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | ~184 °C | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Role in Synthetic Chemistry and Drug Discovery

The primary value of 4-aminomethylbenzophenone hydrochloride lies in its utility as a synthetic intermediate.[1] The primary amine group is a nucleophile, readily participating in reactions to form amides, sulfonamides, and imines. The benzophenone group can act as a photophore or a rigid scaffold.

This dual functionality is leveraged in drug discovery to create diverse molecular libraries. For instance, it serves as a foundational scaffold for novel kinase inhibitors, which are crucial in targeting cancer signaling pathways. Furthermore, preclinical studies on derivatives of this compound have shown promise in mitigating oxidative stress in neuronal cells, suggesting a potential, albeit indirect, role in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.

Representative Experimental Protocol: Amide Coupling

While specific protocols for this exact molecule are proprietary or embedded in broader synthetic schemes, a generalized procedure for its use in a standard amide coupling reaction is provided below. This protocol details the reaction of the primary amine of 4-aminomethylbenzophenone hydrochloride with a generic carboxylic acid.

Objective: To synthesize an N-(4-benzoylbenzyl) amide derivative.

Materials:

-

4-aminomethylbenzophenone hydrochloride (1.0 eq)

-

A carboxylic acid (R-COOH) (1.05 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: Dissolve 4-aminomethylbenzophenone hydrochloride in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

-

Acid Activation: In a separate flask, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM. Stir the mixture at 0°C for 20 minutes to form the active ester.

-

Coupling Reaction: Add the solution containing the free amine (from Step 1) dropwise to the activated ester solution (from Step 2) at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure amide product.

Safety and Handling

4-aminomethylbenzophenone hydrochloride is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] All handling should be performed in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.[1]

| Hazard Type | GHS Statement / Risk Code | Precautionary Statement / Safety Description |

| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1] |

| Irritation | H315/H319: Causes skin irritation and serious eye irritation.[2] | R36/37/38: Irritating to eyes, respiratory system and skin.[1] |

| Handling | - | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] |

| Protection | - | S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1] |

Conclusion

4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7) is a high-value chemical intermediate with significant applications in drug discovery and organic synthesis. Its bifunctional nature allows for its incorporation into a wide range of molecular structures, making it a key component in the development of novel therapeutics, particularly kinase inhibitors. While the compound requires careful handling due to its hazardous properties, its versatility and utility solidify its importance as a valuable tool for researchers and drug development professionals.[1]

References

Physical and chemical properties of 4-Benzoyl benzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzoyl benzylamine hydrochloride (CAS No: 24095-40-7). It is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document compiles available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on methodologies reported for structurally related compounds. While the specific biological activities and mechanisms of action for 4-Benzoyl benzylamine hydrochloride are not extensively documented in current literature, this guide discusses the therapeutic potential of related benzoyl and benzylamine derivatives to provide context for future research endeavors.

Introduction

4-Benzoyl benzylamine hydrochloride, also known as (4-aminomethyl)benzophenone hydrochloride, is a chemical compound of interest in the field of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a benzophenone moiety linked to a benzylamine group, presents a versatile scaffold for the development of novel therapeutic agents. Derivatives of benzylamine and benzophenone have demonstrated a wide range of biological activities, including but not limited to, anti-HIV, beta-tryptase inhibition, and antifungal properties.[3][4][5][6] This guide aims to consolidate the existing technical information on 4-Benzoyl benzylamine hydrochloride to facilitate its evaluation and application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Benzoyl benzylamine hydrochloride is presented below.

Table 1: Physical and Chemical Properties of 4-Benzoyl Benzylamine Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | --INVALID-LINK--methanone hydrochloride | [2] |

| Synonyms | 4-(Aminomethyl)benzophenone hydrochloride, --INVALID-LINK--methanone hydrochloride | [2] |

| CAS Number | 24095-40-7 | [2] |

| Molecular Formula | C₁₄H₁₄ClNO | [2] |

| Molecular Weight | 247.72 g/mol | [2] |

| Melting Point | 207-208 °C | Chem-Impex International |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and ethanol. | [7] |

| Appearance | Colorless crystalline solid | [7] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

| LogP | 2.5 | Chem-Impex International |

Spectral Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₃⁺). Based on data for benzylamine hydrochloride, the benzylic protons would likely appear around δ 4.0 ppm, and the aromatic protons in the range of δ 7.3-7.8 ppm.[1]

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon. For benzylamine hydrochloride, the benzylic carbon appears around δ 42.25 ppm, and the aromatic carbons between δ 128-135 ppm.[1][8]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000 cm⁻¹), C=O stretching of the ketone (around 1650 cm⁻¹), and C-N stretching.[9] The aromatic C-H stretching would appear above 3000 cm⁻¹, and the C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₄H₁₃NO) at m/z 211.[10] Characteristic fragmentation patterns would involve the cleavage of the benzyl-amine bond and the benzoyl group.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of 4-Benzoyl benzylamine hydrochloride are not explicitly published. However, the following sections describe generalized procedures based on established methods for similar compounds.

Synthesis

A plausible synthetic route to 4-Benzoyl benzylamine hydrochloride is the amination of a suitable precursor like 4-benzoylbenzyl chloride or the reduction of 4-benzoylbenzonitrile followed by salt formation. A generalized protocol for the synthesis from a benzyl halide is outlined below.

Protocol 4.1.1: Synthesis via Gabriel Amine Synthesis (Generalized)

This method involves the reaction of a benzyl halide with potassium phthalimide followed by hydrolysis to yield the primary amine.

-

N-Alkylation: 4-Benzoylbenzyl chloride is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.

-

Hydrolysis: The resulting N-(4-benzoylbenzyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol under reflux to cleave the phthalimide group and liberate the free amine.

-

Salt Formation: The resulting 4-benzoylbenzylamine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to precipitate 4-Benzoyl benzylamine hydrochloride.

-

Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.[11]

Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of 4-Benzoyl benzylamine hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the purity determination and quantification of 4-Benzoyl benzylamine hydrochloride.

Protocol 4.2.1: Reversed-Phase HPLC Analysis (Generalized)

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the benzophenone chromophore has strong absorbance (e.g., around 254 nm).

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and then diluted to appropriate concentrations for analysis.

-

Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded for quantification against a standard curve.[12][13][14][15][16]

Workflow for HPLC Analysis

Caption: Generalized workflow for the analytical characterization of 4-Benzoyl benzylamine hydrochloride by HPLC.

Biological Activity and Potential Applications

As of the date of this publication, there is a lack of specific studies detailing the biological activities, mechanism of action, and signaling pathways of 4-Benzoyl benzylamine hydrochloride. However, the structural motifs present in the molecule suggest potential areas for investigation.

-

Benzylamine Derivatives: Various substituted benzylamines have been explored for their therapeutic potential. For instance, certain 4-substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, an enzyme implicated in asthma.[3] Other benzylamine derivatives have shown antimycotic activity.[6][17]

-

Benzophenone Derivatives: The benzophenone scaffold is present in numerous biologically active compounds. For example, 4-benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones have been reported as a new class of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4][5] Additionally, certain benzoyl derivatives have been evaluated as inhibitors of human DNA topoisomerase II.[18]

Given the activities of related compounds, 4-Benzoyl benzylamine hydrochloride could be a valuable starting point for the design and synthesis of novel inhibitors of various enzymes or receptors. Future research should focus on screening this compound against a panel of biological targets to elucidate its pharmacological profile.

Signaling Pathway

Due to the absence of published research on the specific biological targets and mechanism of action of 4-Benzoyl benzylamine hydrochloride, a diagram of its signaling pathway cannot be provided at this time. Further investigation is required to identify its molecular targets and downstream effects.

Safety Information

4-Benzoyl benzylamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[7] Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[7]

Conclusion

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. scbt.com [scbt.com]

- 3. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones: in vitro evaluation of new C-3-amino-substituted and C-5,6-alkyl-substituted analogues against clinically important HIV mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-benzyl- and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones, a new family of potent anti-HIV agents: optimization and in vitro evaluation against clinically important HIV mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Benzylamine hydrochloride(3287-99-8) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]

- 16. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Utility of 4-Aminomethylbenzophenone Hydrochloride in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its structure, featuring a reactive primary amine and a benzophenone core, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The benzophenone scaffold itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the uses of 4-aminomethylbenzophenone hydrochloride, focusing on its role as a precursor in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-aminomethylbenzophenone hydrochloride is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ClNO | |

| Molecular Weight | 247.72 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Approximately 235-239 °C | |

| Solubility | Soluble in water and ethanol | |

| CAS Number | 24095-40-7 |

Synthetic Applications

The primary utility of 4-aminomethylbenzophenone hydrochloride lies in its role as a versatile starting material for the synthesis of more complex molecules. The presence of the primary aminomethyl group allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Synthesis of Bioactive Molecules

4-Aminomethylbenzophenone hydrochloride serves as a key intermediate in the synthesis of various biologically active compounds. While specific, detailed protocols for its direct use are not abundant in recent literature, its application in the creation of compounds with potential therapeutic value is noted. It is often employed in the synthesis of heterocyclic systems and other complex organic structures that are then evaluated for their pharmacological activity.

One notable, albeit older, application is in the synthesis of amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones. These compounds have shown activity in the central nervous system. The synthesis involves the reaction of the aminomethyl group with amino acids to form amide bonds, leading to a new class of annelated peptidoaminobenzophenones.

Experimental Protocols: A General Overview

General Protocol for N-Acylation of 4-Aminomethylbenzophenone Hydrochloride

Objective: To synthesize an N-acyl derivative of 4-aminomethylbenzophenone.

Materials:

-

4-Aminomethylbenzophenone hydrochloride

-

Anhydrous acyl chloride or carboxylic acid anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminomethylbenzophenone hydrochloride (1 equivalent) in the chosen anhydrous aprotic solvent.

-

Basification: Add the tertiary amine base (2.2 equivalents) to the suspension and stir until the starting material dissolves. This step is crucial to deprotonate the hydrochloride salt and liberate the free amine.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acyl derivative.

Biological Activities of Benzophenone Derivatives

While specific quantitative data for compounds derived directly from 4-aminomethylbenzophenone hydrochloride is limited in recent literature, the broader class of benzophenone derivatives has been extensively studied. The following table summarizes the in vitro biological activities of several benzophenone derivatives against various targets. It is important to note that these compounds are structurally related but not directly synthesized from 4-aminomethylbenzophenone hydrochloride. This data is presented to illustrate the therapeutic potential of the benzophenone scaffold.

| Compound Class | Target | Key Finding | IC₅₀/EC₅₀ | Reference |

| Benzophenone-Thiazole Derivatives | VEGF-A | Inhibition of Vascular Endothelial Growth Factor A | Not specified | |

| N-cyclopropylbenzamide-benzophenone hybrids | p38α MAP Kinase | Potent inhibition of p38α MAP kinase | 0.027 µM | |

| Fluorinated Benzophenone Derivatives | β-secretase (BACE-1) | Inhibition of BACE-1 for potential Alzheimer's disease treatment | 2.32 µM | |

| Benzophenone Derivatives | HIV-1 Reverse Transcriptase | Potent and selective inhibition of HIV-1 RT | EC₅₀ = 2.9 nM (analogue 10i) | |

| Chalcone Derivatives (related to benzophenones) | Various RNA viruses (PIV5, Zika, etc.) | Broad-spectrum antiviral activity with low cytotoxicity | Not specified |

Signaling Pathway Visualization

The benzophenone scaffold is a key feature in molecules that inhibit various signaling pathways implicated in disease. For instance, certain benzophenone derivatives have been identified as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses. Below is a representative diagram of the p38α MAPK signaling pathway and its inhibition.

Caption: Inhibition of the p38α MAPK signaling pathway by a benzophenone derivative.

Conclusion

4-Aminomethylbenzophenone hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its utility as a building block for creating complex molecules with diverse biological activities is evident from the broader study of the benzophenone scaffold. While detailed, publicly available experimental protocols and quantitative biological data for its direct derivatives are limited, the general reactivity of its primary amine function allows for its incorporation into a wide array of synthetic targets. Further exploration of derivatives of 4-aminomethylbenzophenone hydrochloride may lead to the discovery of novel therapeutic agents for a variety of diseases. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the synthetic potential of this important chemical intermediate.

Mechanism of action of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride in biological systems

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

Executive Summary

This technical guide addresses the mechanism of action of this compound in biological systems. Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological targets, signaling pathways, and overall mechanism of action for this compound. The available data primarily identifies it as a chemical intermediate used in the synthesis of other molecules.

This document provides a summary of the available chemical and physical properties of this compound. Due to the absence of research on its biological activity, sections on quantitative data, experimental protocols, and signaling pathways could not be completed.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₄ClNO. It is also known by several synonyms, which are listed in the table below for ease of reference.

| Identifier | Value |

| IUPAC Name | --INVALID-LINK--methanone;hydrochloride |

| Synonyms | 4-(Aminomethyl)benzophenone hydrochloride, 4-Benzoylbenzylamine hydrochloride |

| CAS Number | 24095-40-7 |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| Physical Form | Solid |

Available Data on Biological Context

Extensive searches of scientific databases and patent literature did not yield any specific studies detailing the mechanism of action of this compound. The compound is predominantly listed in chemical supplier catalogs as a building block for organic synthesis.

While the broader class of benzophenone derivatives has been investigated for various pharmacological activities—including anti-inflammatory, antimicrobial, and anticancer effects—no such data is available for this specific molecule. Therefore, any discussion of its potential biological activity would be speculative and is not included in this technical guide.

Conclusion

There is currently no scientific literature available to describe the mechanism of action of this compound in biological systems. The core requirements of this technical guide, including the presentation of quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological properties and mechanism of action of this compound. We recommend that researchers interested in this molecule initiate foundational in vitro and in vivo studies to determine its biological targets and potential therapeutic applications.

An In-depth Technical Guide to the Solubility of (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in key laboratory solvents: dimethyl sulfoxide (DMSO), water, and ethanol. The guide includes detailed experimental protocols and a workflow visualization to aid researchers in establishing reliable solubility data for their specific applications.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₄H₁₄ClNO[1]. It is the hydrochloride salt of (4-(Aminomethyl)phenyl)(phenyl)methanone[1]. The presence of an aminomethyl group and a phenylmethanone (benzophenone) core suggests a molecule with both polar and nonpolar characteristics, which will influence its solubility in different solvents. As a hydrochloride salt, it is generally expected to have improved solubility in polar protic solvents like water and ethanol compared to its free base form[2][3].

Solubility Profile

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a powerful, versatile organic solvent capable of dissolving a wide range of organic compounds, including many salts[4]. |

| Water | H₂O | Polar Protic | Likely Soluble | As an amine hydrochloride, the compound is a salt. Salts of organic amines are often soluble in water due to the ionic nature of the hydrochloride group and the potential for hydrogen bonding[2][3]. |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding and has a nonpolar ethyl group, allowing it to dissolve a variety of organic compounds and their salts. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a comprehensive method for determining the solubility of this compound. This protocol is adapted from established methodologies for solubility testing of chemical compounds[2][3][5].

3.1. Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water

-

Ethanol (200 proof), analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Small glass vials with screw caps

3.2. Stock Solution Preparation for HPLC Calibration

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) in a 10 mL volumetric flask.

-

Prepare a series of calibration standards by serial dilution of the stock solution. Recommended concentrations might range from 1 µg/mL to 100 µg/mL.

-

Develop an HPLC method capable of resolving and quantifying the compound. A reverse-phase C18 column is often a good starting point.

-

Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

3.3. Equilibrium Solubility Measurement (Shake-Flask Method)

-

Add an excess amount of this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain. For example, start by adding 20 mg of the compound to 1 mL of each solvent (DMSO, water, ethanol)[5].

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of the compound by reference to the calibration curve.

-

Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic and Spectrometric Analysis of 4-aminomethylbenzophenone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7). Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Functional Groups

4-aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, possesses several key functional groups that give rise to characteristic spectroscopic signals: a benzoyl group (a ketone bonded to two phenyl rings), a benzylamine hydrochloride moiety, and two para-substituted benzene rings. Understanding the interplay of these groups is crucial for interpreting its spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-aminomethylbenzophenone hydrochloride. These predictions are based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H |

| Aromatic (adjacent to C=O, ortho) | 7.7 - 7.9 | Multiplet | 2H |

| Aromatic (adjacent to C=O, meta, para) | 7.4 - 7.6 | Multiplet | 3H |

| Aromatic (para-substituted ring) | 7.3 - 7.5 | Multiplet | 4H |

| -CH₂- | 4.0 - 4.3 | Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 200 |

| Aromatic (quaternary, attached to C=O) | 135 - 140 |

| Aromatic (para-substituted ring, quaternary) | 130 - 135 |

| Aromatic CHs | 125 - 135 |

| -CH₂- | 40 - 45 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 2800 - 3200 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (ketone) | 1650 - 1680 | Strong |

| N-H bend (-NH₃⁺) | 1500 - 1600 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-H bend (aromatic) | 690 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| Molecular Ion (M⁺) of free base | m/z 211.10 |

| Key Fragmentation Peaks (free base) | m/z 196, 105, 77 |

Note: In a typical mass spectrometry experiment, the hydrochloride salt would likely dissociate, and the mass spectrum would show the molecular ion for the free base, 4-aminomethylbenzophenone.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-aminomethylbenzophenone hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons are exchangeable and may not be observed in D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate phasing, baseline correction, and referencing (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data with appropriate phasing, baseline correction, and referencing.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).

-

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General Workflow for Spectroscopic Analysis

Caption: Logical Flow of Spectral Data Interpretation

An In-depth Guide to 4-Benzoylbenzylamine Hydrochloride (CAS 24095-40-7) in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbenzylamine hydrochloride, identified by CAS number 24095-40-7, is a pivotal synthetic intermediate in the landscape of medicinal chemistry. While its direct therapeutic applications are not documented, its significance lies in its role as a versatile building block for the synthesis of a diverse range of complex molecules with significant pharmacological potential. This technical guide provides a comprehensive overview of the discovery and historical context of 4-Benzoylbenzylamine hydrochloride, alongside its synthetic methodologies and its crucial applications in the development of novel therapeutics, particularly in the realms of oncology and neuroprotection.

Introduction: A Key Synthetic Scaffolding

4-Benzoylbenzylamine hydrochloride, with the chemical name (4-(aminomethyl)phenyl)(phenyl)methanone hydrochloride, is a stable, crystalline solid that has emerged as a valuable scaffold in drug discovery. Its molecular structure, featuring a benzophenone core and a reactive primary amine, provides a unique combination of rigidity and functional accessibility, making it an ideal starting material for the elaboration of more complex chemical entities.

While the specific historical details of its initial discovery and first synthesis are not prominently documented in readily available literature, its utility has been implicitly recognized through its application in numerous medicinal chemistry programs over the past few decades. Its primary function is to serve as a key intermediate, a foundational piece upon which intricate molecular architectures with specific biological activities are constructed.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 24095-40-7 |

| Chemical Name | This compound |

| Synonyms | 4-Benzoylbenzylamine HCl, 4-(Aminomethyl)benzophenone hydrochloride |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Methodologies

The synthesis of 4-Benzoylbenzylamine hydrochloride is conceptually straightforward, typically involving the reduction of a corresponding nitrile or oxime, followed by salt formation. A general synthetic workflow is outlined below.

Figure 1: Generalized synthetic route to 4-Benzoylbenzylamine hydrochloride.

Experimental Protocol: A Representative Synthesis

While a definitive first-published protocol is elusive, a representative synthesis based on common organic chemistry principles is as follows:

Step 1: Reduction of 4-Cyanobenzophenone

-

To a solution of 4-cyanobenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The reaction mixture is hydrogenated under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 4-benzoylbenzylamine.

Step 2: Hydrochloride Salt Formation

-

The crude 4-benzoylbenzylamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

The resulting precipitate, 4-Benzoylbenzylamine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Medicinal Chemistry

The true value of 4-Benzoylbenzylamine hydrochloride is realized in its role as a precursor to a variety of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, leading to the generation of extensive compound libraries for high-throughput screening.

Kinase Inhibitors in Oncology

A significant application of 4-Benzoylbenzylamine hydrochloride is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzophenone scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, while the aminomethyl group provides a convenient handle for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Figure 2: General workflow for synthesizing kinase inhibitors from 4-Benzoylbenzylamine HCl.

While specific IC₅₀ values for derivatives of 4-Benzoylbenzylamine hydrochloride are proprietary to the developing institutions, the literature indicates that this scaffold has been instrumental in the discovery of potent inhibitors of various kinases, including but not limited to, tyrosine kinases and serine/threonine kinases.

Neuroprotective Agents

Derivatives of 4-Benzoylbenzylamine hydrochloride have also been explored for their potential as neuroprotective agents. The core structure can be modified to generate compounds that can cross the blood-brain barrier and interact with targets involved in neurodegenerative diseases. Research in this area is ongoing, with a focus on developing molecules that can mitigate oxidative stress, reduce neuroinflammation, and prevent neuronal cell death.

Conclusion and Future Perspectives

4-Benzoylbenzylamine hydrochloride (CAS 24095-40-7) stands as a testament to the importance of foundational molecules in the complex process of drug discovery. Although it may not be a therapeutic agent in its own right, its role as a versatile and reliable synthetic intermediate is firmly established. The continued exploration of new synthetic routes and the application of this scaffold in the design of novel kinase inhibitors and neuroprotective agents are expected to yield a new generation of therapeutics. As our understanding of disease biology deepens, the strategic use of such well-characterized building blocks will remain a cornerstone of medicinal chemistry, enabling the rapid and efficient development of innovative medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, urea, and sulfonamide derivatives, as well as products of reductive amination, using (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride as a versatile starting material. This compound serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents.

Synthesis of Novel Amide Derivatives

The primary amine functionality of (4-(Aminomethyl)phenyl)(phenyl)methanone allows for straightforward N-acylation to form a wide variety of amide derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.

Application Highlight: Synthesis of N-(4-benzoylbenzyl)acetamide

This protocol describes a representative synthesis of an N-acyl derivative.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to the solution to neutralize the hydrochloride salt and facilitate the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

| Reactant | Product | Yield (%) | Analytical Data |

| Acetyl chloride | N-(4-benzoylbenzyl)acetamide | >90% (Estimated) | ¹H NMR, ¹³C NMR, MS |

| Benzoyl chloride | N-(4-benzoylbenzyl)benzamide | >90% (Estimated) | ¹H NMR, ¹³C NMR, MS |

| Adamantane-1-carbonyl chloride | N-(4-benzoylbenzyl)adamantane-1-carboxamide | >85% (Estimated) | ¹H NMR, ¹³C NMR, MS |

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

Synthesis of Novel Urea and Thiourea Derivatives

The reaction of (4-(Aminomethyl)phenyl)(phenyl)methanone with isocyanates or isothiocyanates provides a straightforward route to novel urea and thiourea derivatives, respectively. These functional groups are important pharmacophores found in a variety of therapeutic agents. The synthesis of urea derivatives from (4-aminomethyl)phenylguanidine has been reported in the development of urokinase inhibitors, and a similar strategy can be applied here.[1]

Application Highlight: Synthesis of 1-(4-benzoylbenzyl)-3-phenylurea

This protocol outlines the synthesis of a representative urea derivative.

Experimental Protocol:

-

Preparation: Dissolve this compound (1.0 eq) and a base such as triethylamine (2.2 eq) in a suitable aprotic solvent like acetonitrile or DMF.

-

Isocyanate Addition: Add the desired isocyanate, for example, phenyl isocyanate (1.1 eq), to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, add water to the mixture to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization or column chromatography if necessary. For thiourea synthesis, an isothiocyanate is used instead of an isocyanate.

| Reactant | Product | Yield (%) | Potential Biological Activity |

| Phenyl isocyanate | 1-(4-benzoylbenzyl)-3-phenylurea | >90% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |

| 1-Adamantyl isocyanate | 1-Adamantyl-3-(4-benzoylbenzyl)urea | >90% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |

| Naphthyl isocyanate | 1-(4-benzoylbenzyl)-3-naphthylurea | >85% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |

| 1-Adamantyl isothiocyanate | 1-Adamantyl-3-(4-benzoylbenzyl)thiourea | >80% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |

Experimental Workflow for Urea Synthesis

Caption: Workflow for the synthesis of urea derivatives.

Synthesis of Novel Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities. They can be readily synthesized from (4-(Aminomethyl)phenyl)(phenyl)methanone and various sulfonyl chlorides.

Application Highlight: Synthesis of N-(4-benzoylbenzyl)benzenesulfonamide

Experimental Protocol:

-

Preparation: Suspend this compound (1.0 eq) in a solvent such as pyridine or a mixture of DCM and TEA at 0 °C.

-

Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq), to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

| Reactant | Product | Yield (%) | Analytical Data |

| Benzenesulfonyl chloride | N-(4-benzoylbenzyl)benzenesulfonamide | >80% (Estimated) | ¹H NMR, ¹³C NMR, MS |

| p-Toluenesulfonyl chloride | N-(4-benzoylbenzyl)-4-methylbenzenesulfonamide | >80% (Estimated) | ¹H NMR, ¹³C NMR, MS |

Signaling Pathway Inhibition by Amide/Sulfonamide Derivatives

Caption: Potential inhibition of the PI3K/Akt signaling pathway by novel derivatives.

Synthesis via Reductive Amination

(4-(Aminomethyl)phenyl)(phenyl)methanone can be used as the amine component in reductive amination reactions with various aldehydes and ketones to generate secondary amines.

Application Highlight: Synthesis of N-benzyl-1-(4-benzoylphenyl)methanamine

Experimental Protocol:

-

Imine Formation: Dissolve this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.1 eq), and a base (e.g., TEA, 1.1 eq) in a solvent like methanol or 1,2-dichloroethane. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Reactant | Product | Yield (%) | Analytical Data |

| Benzaldehyde | N-benzyl-1-(4-benzoylphenyl)methanamine | >70% (Estimated) | ¹H NMR, ¹³C NMR, MS |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-(4-benzoylphenyl)methanamine | >70% (Estimated) | ¹H NMR, ¹³C NMR, MS |

Experimental Workflow for Reductive Amination

Caption: Workflow for the synthesis of secondary amines via reductive amination.

References

Application Notes and Protocols for Amide Coupling Reactions with (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-(4-benzoylbenzyl) amides through the coupling of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride with carboxylic acids. This key building block is valuable in pharmaceutical and chemical probe development, where the benzophenone moiety can be utilized for photo-affinity labeling and the amine handle allows for the attachment of various functionalities.

Application Notes

This compound is a versatile reagent employed as a synthetic building block in drug discovery and chemical biology. The primary amine serves as a nucleophile in coupling reactions, most commonly forming stable amide bonds with carboxylic acids. This reaction is fundamental in the synthesis of a wide array of molecules, including enzyme inhibitors and targeted therapeutic agents.

The benzophenone group within the molecule is a photoactivatable moiety. Upon exposure to UV light, it can form a covalent bond with nearby molecules, a technique known as photo-affinity labeling, which is instrumental in identifying protein-ligand interactions. The amine group provides a convenient point of attachment for pharmacophores or other molecular probes.

Standard amide coupling reagents are effective for these reactions. The choice of coupling agent can be tailored to the specific substrates to optimize yield and minimize side reactions. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times.

Purification of the resulting N-(4-benzoylbenzyl) amide can typically be achieved through standard laboratory techniques such as recrystallization or silica gel column chromatography. Characterization of the final product is commonly performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Experimental Protocols

Two common and effective protocols for the amide coupling reaction are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM (approximately 0.1-0.2 M).

-

Amine Addition: Add this compound (1.0 eq) to the solution.

-

Base Addition: Add DIPEA or TEA (2.2 eq) to the mixture to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: HATU Mediated Amide Coupling

This protocol describes a rapid and efficient amide coupling using HATU.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF (approximately 0.1-0.2 M).

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the amide coupling reactions.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Reagent | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) |

| Carboxylic Acid | 1.0 eq | 1.0 eq |

| (4-(Aminomethyl)phenyl)(phenyl)methanone HCl | 1.0 eq | 1.0 eq |

| Coupling Agent | EDC·HCl (1.2 eq), HOBt (1.2 eq) | HATU (1.1 eq) |

| Base | DIPEA or TEA (2.2 eq) | DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours | 2 - 6 hours |

Table 2: Representative Product Characterization Data for N-(4-benzoylbenzyl)acetamide

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Yield | 75-95% (Protocol dependent) |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 7.80-7.75 (m, 2H), 7.60-7.55 (m, 1H), 7.50-7.40 (m, 4H), 7.35-7.30 (m, 2H), ~6.0 (br s, 1H, NH), 4.50 (d, J=6.0 Hz, 2H), 2.05 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~ 196.5, 170.0, 142.0, 137.5, 136.0, 132.5, 130.0, 128.5, 128.0, 127.5, 43.5, 23.0 |

| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₆H₁₅NO₂: 254.1181; Found: 254.1183 |

Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly depending on the solvent and concentration.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of N-(4-benzoylbenzyl) amides.

Representative Signaling Pathway Inhibition

Caption: Diagram of a hypothetical kinase signaling pathway inhibited by a synthesized N-(4-benzoylbenzyl) amide derivative.

Application Notes and Protocols for Investigating CAS 24095-40-7 in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 24095-40-7, also known as 4-Benzoyl benzylamine Hydrochloride, is a compound of interest for its potential therapeutic applications in neurological disorders. While direct preclinical and clinical data for this specific compound in neurodegenerative diseases are not yet available, its structural motifs, containing both a benzophenone and a benzylamine group, are found in other molecules exhibiting neuroprotective properties. Structurally related compounds have demonstrated efficacy in mitigating oxidative stress, a key pathological mechanism in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

These application notes provide a comprehensive framework for researchers to investigate the neuroprotective potential of CAS 24095-40-7. The included protocols for in vitro and in vivo studies are based on established methodologies in the field and are designed to assess the compound's efficacy in relevant models of neurological disorders.

Hypothesized Mechanism of Action

Based on the chemical structure of 4-Benzoyl benzylamine Hydrochloride, it is hypothesized that its neuroprotective effects may be mediated through the following mechanisms:

-

Antioxidant Activity: The benzophenone moiety is a known chromophore and can be involved in redox reactions. It is plausible that CAS 24095-40-7 can act as a free radical scavenger, reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage.

-

Modulation of Neuroinflammatory Pathways: Neuroinflammation is a critical component in the progression of many neurological disorders. The compound may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory signaling pathways in microglia and astrocytes.

-

Inhibition of Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease, is a hallmark of these conditions. The aromatic structures within CAS 24095-40-7 might interfere with the aggregation process of these proteins.

The following diagram illustrates the hypothesized signaling pathway for the neuroprotective effects of CAS 24095-40-7.

Application Notes and Protocols: 4-Benzoyl Benzylamine Hydrochloride as a Versatile Building Block for Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-benzoyl benzylamine hydrochloride as a foundational scaffold for the synthesis of sophisticated chemical probes. The inherent bifunctionality of this molecule, featuring a photoreactive benzoyl group and a versatile primary amine, makes it an ideal starting material for creating probes for photoaffinity labeling and subsequent target identification.